molecular formula C14H14Cl3NS B13634801 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride

Cat. No.: B13634801
M. Wt: 334.7 g/mol
InChI Key: BUESVXXFONFHTI-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a sulfanyl linkage, and a methanamine group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often begins with the chlorination of a phenyl ring, followed by the introduction of a sulfanyl group. The final steps involve the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H14Cl3NS

Molecular Weight

334.7 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)sulfanyl-3-methylphenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H13Cl2NS.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H

InChI Key

BUESVXXFONFHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN)SC2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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